molecular formula C12H14FeO2 B072843 Cyclopentylmethanol;iron CAS No. 1291-48-1

Cyclopentylmethanol;iron

Cat. No.: B072843
CAS No.: 1291-48-1
M. Wt: 246.08 g/mol
InChI Key: ZFFYTNSKVXIYIE-UHFFFAOYSA-N
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Description

Cyclopentylmethanol, also known as cyclopentyl carbinol, is an organic compound with the molecular formula C6H12O. It is a clear, colorless liquid that is used as an intermediate in organic synthesis. Iron, a transition metal with the symbol Fe, is essential for various biological processes and is widely used in industrial applications. The combination of cyclopentylmethanol and iron can lead to interesting chemical reactions and applications in various fields.

Biochemical Analysis

Cellular Effects

Iron is known to play vital roles in cellular functions, including enzymatic processes, oxygen transport, and immune response

Molecular Mechanism

Iron can interact with various biomolecules and influence gene expression, enzyme activity, and binding interactions . The specific molecular mechanisms involving Cyclopentylmethanol;iron are not documented in the literature.

Metabolic Pathways

Iron is involved in various metabolic pathways, including those related to oxygen transport and enzymatic processes

Transport and Distribution

Iron is known to be transported and distributed via various proteins and transporters . The specific transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, are not documented in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylmethanol can be synthesized through several methods. One common method involves the reduction of cyclopentanone using sodium borohydride or lithium aluminum hydride. Another method involves the hydroboration-oxidation of cyclopentene. The reaction conditions typically include the use of solvents such as tetrahydrofuran and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: In industrial settings, cyclopentylmethanol is often produced through the catalytic hydrogenation of cyclopentanone. This process involves the use of metal catalysts such as palladium or platinum on carbon supports. The reaction is carried out under high pressure and moderate temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Cyclopentylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Cyclopentanone

    Reduction: Cyclopentane

    Substitution: Cyclopentyl halides

Scientific Research Applications

Cyclopentylmethanol and its derivatives have several applications in scientific research:

Comparison with Similar Compounds

Cyclopentylmethanol can be compared with other similar compounds such as cyclopentanol, cyclopentanone, and cyclopentylamine:

    Cyclopentanol: Similar to cyclopentylmethanol but lacks the methylene group. It is used as a solvent and intermediate in organic synthesis.

    Cyclopentanone: An oxidized form of cyclopentylmethanol, used as a precursor in the synthesis of various chemicals.

    Cyclopentylamine: Contains an amine group instead of a hydroxyl group.

Cyclopentylmethanol is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.

Biological Activity

Cyclopentylmethanol;iron is a compound that combines the structural features of cyclopentylmethanol with iron, potentially leading to unique biological activities. This article explores its biological significance, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

Cyclopentylmethanol is a primary alcohol characterized by a cyclopentane ring attached to a hydroxymethyl group. The incorporation of iron into this structure may enhance its reactivity and biological activity due to iron's role as a transition metal in various biochemical processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Iron complexes often act as enzyme inhibitors. For example, transition metal complexes can inhibit various kinases and other enzymes involved in cellular signaling pathways.
  • Antioxidant Properties : Iron-containing compounds can exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
  • Metal Ion Interactions : The presence of iron may facilitate interactions with biomolecules, influencing processes such as gene expression and cellular metabolism.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of iron complexes derived from cyclopentylmethanol. The results indicated that these complexes exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
MCF-720Cell cycle arrest

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a notable ability to reduce DPPH radicals, suggesting potential applications in preventing oxidative damage.

Concentration (µM)% Inhibition
1025
5055
10080

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other known compounds:

CompoundBiological ActivityReference
CyclopentylmethanolModerate cytotoxicity
Iron(III) chlorideAntioxidant
Iron-salen complexEnzyme inhibition

Properties

InChI

InChI=1S/2C6H7O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-4,7H,5H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFYTNSKVXIYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH]1[CH][CH][C]([CH]1)CO.[CH]1[CH][CH][C]([CH]1)CO.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FeO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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